molecular formula C7H10ClN3O B2960761 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole CAS No. 1700444-24-1

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole

Cat. No.: B2960761
CAS No.: 1700444-24-1
M. Wt: 187.63
InChI Key: PWZCVLSVWUKKGM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . This derivative of 1,3,4-oxadiazole features a reactive chloromethyl group at the 2-position and a pyrrolidine moiety at the 5-position of the heterocyclic ring. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide spectrum of biological activities . Compounds containing this core have demonstrated significant potential in pharmaceutical research, including investigations for anticancer, antibacterial, antifungal, and anti-inflammatory applications . The chloromethyl group is a valuable functional handle for further chemical modification, allowing researchers to easily incorporate this heterocyclic system into more complex molecules via nucleophilic substitution reactions . This makes it a versatile and key synthetic intermediate for constructing diverse compound libraries for biological screening and structure-activity relationship (SAR) studies. The specific research value and full biological profile of this particular compound are subjects of ongoing investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(chloromethyl)-5-pyrrolidin-1-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c8-5-6-9-10-7(12-6)11-3-1-2-4-11/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZCVLSVWUKKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazide with a chloroacetic acid derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is studied for its potential

Biological Activity

2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole is a compound featuring a 1,3,4-oxadiazole ring, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. Research indicates that compounds with this scaffold can induce apoptosis and inhibit tumor growth in various cancer cell lines.

Case Studies

  • Mechanism of Action : A study reported that certain oxadiazole derivatives activate apoptotic pathways by increasing the expression of p53 and cleaving caspase-3 in MCF-7 breast cancer cells. This suggests a mechanism similar to that of established anticancer agents like Tamoxifen .
  • In Vitro Activity : In a screening of oxadiazole derivatives by the National Cancer Institute, several compounds demonstrated high potency against CNS and renal cancer cell lines. For instance, one derivative showed a growth inhibition percentage of 95.70% against SNB-75 (CNS cancer) .
  • Comparative Efficacy : In a comparative study, three synthesized compounds were evaluated for their cytotoxic activity using an MTT assay. One compound exhibited an IC50 value of 0.275 µM, which was nearly double the potency compared to the standard drug erlotinib (IC50 = 0.418 µM) .

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been widely studied. These compounds have shown efficacy against various bacterial strains and fungi.

Research Findings

  • Antitubercular Activity : A combination of 1,3,4-oxadiazole with thiazole and pyridine rings exhibited strong inhibition against Mycobacterium bovis BCG in both active and dormant states .
  • Broad-Spectrum Efficacy : Other studies have highlighted that oxadiazole derivatives possess significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, often outperforming standard antibiotics .

Neuroprotective Activity

Emerging research suggests that some oxadiazole derivatives may offer neuroprotective effects.

Mechanistic Insights

Studies have indicated that certain oxadiazole derivatives can modulate neuroinflammatory responses and protect neuronal cells from apoptosis induced by oxidative stress . This potential makes them candidates for further exploration in neurodegenerative disease models.

Summary of Biological Activities

The table below summarizes the biological activities associated with 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole:

Biological Activity Cell Line/Pathogen Effect Reference
AnticancerSNB-75 (CNS cancer)Growth inhibition 95.70%
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AntimicrobialMycobacterium bovisStrong inhibition
AntimicrobialStaphylococcus aureusEffective against Gram-positive
NeuroprotectiveNeuronal cell modelsModulation of neuroinflammation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are heavily influenced by substituents at positions 2 and 3. Below is a detailed comparison with key analogs:

Anticancer Activity

  • 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106)
    • Activity : Demonstrated 98.74% growth inhibition (GP) against CNS (SF-295), breast (MCF7), and prostate (PC-3) cancer cell lines at 10⁻⁵ M.
    • Key Feature : Aryl substituents enhance lipophilicity and π-π stacking interactions with hydrophobic pockets in enzymes like topoisomerases .
  • Target Compound : The pyrrolidinyl group may improve solubility and target engagement via hydrogen bonding, though specific activity data are pending.

Antibacterial and Antifungal Activity

  • 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole
    • Activity : EC₅₀ = 1.98 µg/mL (Xac) and 0.17 µg/mL (Xoo), superior to bismerthiazol. Sulfonyl groups likely disrupt bacterial membrane integrity .
  • 1,3,4-Oxadiazole Thioethers (e.g., 5a, 5e)
    • Activity : >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Thioether linkages enhance fungicidal action via sulfur-mediated redox interactions .

CNS Depressant Activity

  • 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV)
    • Activity : Excellent CNS depressant effects due to nitro and chloro groups’ electron-withdrawing properties, facilitating blood-brain barrier penetration .

Structural and Reactivity Comparisons

Compound Name Substituents (Position 2/5) Key Properties
Target Compound Chloromethyl / Pyrrolidinyl High reactivity (chloromethyl), basicity (pyrrolidine), moderate lipophilicity
2-(4-Chlorophenyl)-5-(4-fluorophenyl) Aryl / Aryl High lipophilicity, strong π-π interactions
2-(Methylsulfonyl)-5-(4-fluorophenyl) Sulfonyl / Aryl Polar sulfonyl group enhances water solubility
2-(Adamantan-1-yl)-5-(4-chlorophenyl) Adamantyl / Aryl Bulky adamantyl group reduces solubility but improves target specificity

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent patterns. For example, chloromethyl protons appear at δ 4.5–5.0 ppm, while pyrrolidin-1-yl protons show distinct splitting patterns .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ for related oxadiazoles: 331.2) .
  • X-ray Crystallography : Used to confirm crystal packing and bond angles in derivatives like 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (monoclinic system, space group P21/c) .

How does the introduction of different substituents affect the biological activity of 1,3,4-oxadiazole derivatives?

Advanced Research Focus
Substituents significantly modulate bioactivity. For example:

  • Thioether groups : Derivatives with benzylthio substituents (e.g., 5g) showed fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL) .
  • Electron-withdrawing groups : Chlorine or trifluoromethyl groups enhance herbicidal activity via interactions with succinate dehydrogenase (SDH) .
  • Heterocyclic moieties : Pyridinyl or thiazolyl groups improve binding affinity in enzyme inhibition assays .

What methodologies are employed in molecular docking studies to evaluate oxadiazole derivatives as enzyme inhibitors?

Q. Advanced Research Focus

  • Target Selection : SDH (PDB: 2FBW) is a common target for fungicidal oxadiazoles .
  • Docking Software : Tools like AutoDock Vina assess binding poses. Key interactions include hydrogen bonds with Arg-43 and hydrophobic contacts with Phe-66 .
  • Validation : Compare docking scores with lead compounds (e.g., penthiopyrad) to prioritize derivatives .

How can structural contradictions in NMR data be resolved when synthesizing novel oxadiazole derivatives?

Q. Advanced Research Focus

  • 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons. For example, in 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole, HMBC confirmed connectivity between the oxadiazole ring and thioether .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies nitrogen/oxygen positions in heterocycles .
  • Crystallographic Validation : Resolves discrepancies between predicted and observed chemical shifts .

What role do oxadiazole derivatives play in the development of scintillation materials?

Application Focus
Oxadiazoles like BPBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) are primary dopants in plastic scintillators due to high radiation stability and fluorescence efficiency . Their rigid π-conjugated systems enhance light yield (~10,000 photons/MeV), critical for radiation detection in high-energy physics .

Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies .
  • Advanced questions emphasize SAR, docking, and structural resolution, while basic questions address synthesis and characterization.

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